Dabigatran D4 hydrochloride
Description
Overview of Dabigatran (B194492) and its Molecular Mechanism of Action as a Thrombin Inhibitor
Dabigatran is a potent and reversible direct thrombin inhibitor (DTI). medchemexpress.eu It is the active form of the prodrug Dabigatran etexilate, which is converted in the body after oral administration. ahajournals.orgnih.gov Thrombin (Factor IIa) is a critical enzyme in the coagulation cascade, responsible for converting fibrinogen into fibrin (B1330869), the protein that forms the mesh structure of a blood clot. ahajournals.orgdroracle.ai
The mechanism of action of Dabigatran involves binding directly and competitively to the active site of the thrombin molecule. droracle.ainih.gov This binding is reversible and highly selective. medchemexpress.eu By occupying the active site, Dabigatran blocks thrombin's enzymatic activity, thereby preventing the formation of fibrin and the subsequent development of a thrombus. ahajournals.orgdroracle.ai A key advantage of Dabigatran is its ability to inhibit both free thrombin circulating in the blood and thrombin that is already bound to a fibrin clot. ahajournals.orgnih.govwikipedia.org This distinguishes it from indirect inhibitors like heparin, which cannot inactivate fibrin-bound thrombin. ahajournals.org Beyond preventing fibrin formation, Dabigatran's inhibition of thrombin also reduces thrombin-induced platelet aggregation. medchemexpress.euwikipedia.org
Rationale for Research Utilizing Deuterated Analogs, with Specific Focus on Dabigatran D4 Hydrochloride
The use of deuterated analogs in pharmaceutical research stems from the "kinetic isotope effect." The bond between carbon and deuterium (B1214612) (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H). unibestpharm.com This difference can significantly impact the rate at which a drug is metabolized, particularly if the hydrogen atom being replaced is at a site of metabolic activity (a "soft spot"). unibestpharm.comnih.gov By slowing down metabolism at these specific points, deuteration can improve a drug's pharmacokinetic profile, potentially leading to a longer half-life and enhanced stability. nih.govclearsynth.com This strategy, sometimes called a "deuterium switch," has been used to develop new drug entities with improved properties. nih.govnih.gov
In the context of this compound, the primary rationale for its use is not to alter the drug's therapeutic effect but to serve as a critical analytical tool. clearsynth.com this compound is a deuterated form of Dabigatran, specifically designed for use as an internal standard in quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS). clearsynth.com When researchers need to measure the concentration of Dabigatran in a biological sample (e.g., plasma or urine), a known amount of this compound is added to the sample at the beginning of the testing process.
Because its chemical properties are nearly identical to the non-deuterated Dabigatran, it experiences the same processing and potential for loss during extraction and analysis. nih.gov However, due to its higher mass (from the four deuterium atoms), the mass spectrometer can distinguish it from the native Dabigatran. clearsynth.com By comparing the signal of the known amount of the deuterated standard to the signal of the therapeutic drug, scientists can calculate the concentration of Dabigatran with very high precision and accuracy. clearsynth.com This makes this compound an indispensable reference standard for pharmacokinetic studies, bioequivalence studies, and other research applications requiring precise quantification of Dabigatran. researchgate.netsynzeal.com
Data Tables
Table 1: Comparison of Hydrogen and Deuterium Properties
| Property | Hydrogen (¹H) | Deuterium (²H or D) | Significance in Drug Research |
| Composition | 1 proton, 1 electron | 1 proton, 1 neutron, 1 electron | Deuterium is heavier, leading to a stronger C-D vs. C-H bond. unibestpharm.comclearsynth.com |
| Natural Abundance | ~99.98% | ~0.015% | Deuterium's low natural abundance prevents interference in labeled studies. iris-biotech.de |
| Bond Energy (C-X) | Weaker | Stronger | The C-D bond is more difficult to break, slowing metabolic processes at that site. |
| Radioactivity | Stable | Stable | Both are non-radioactive, ensuring safety in research applications. metsol.com |
Table 2: Chemical Information for this compound
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | BIBR-953-d4 hydrochloride medchemexpress.eu |
| Molecular Formula | C₂₅H₂₂D₄ClN₇O₃ acanthusresearch.com |
| CAS Number | 2070015-06-2 clearsynth.com |
| Parent Drug | Dabigatran acanthusresearch.com |
| Primary Application | Labeled internal standard for quantification of Dabigatran by mass spectrometry. clearsynth.com |
Properties
Molecular Formula |
C25H22D4ClN7O3 |
|---|---|
Molecular Weight |
512 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of Dabigatran D4 Hydrochloride
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Organic Molecules
The precise introduction of deuterium atoms into complex organic molecules, a process known as site-specific deuteration or isotopic labeling, is a critical technique in pharmaceutical research and development. This strategic replacement of hydrogen with its heavier, stable isotope, deuterium, can significantly influence a molecule's properties without altering its fundamental chemical structure and biological activity. marquette.edu The primary impetus for this isotopic substitution lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve C-H bond cleavage. marquette.eduresearchgate.net This can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and reduced clearance rates, potentially allowing for lower or less frequent dosing. researchgate.net
Various methodologies have been developed to achieve site-specific deuteration. researchgate.net One of the most common and efficient approaches is hydrogen isotope exchange (HIE), which involves the direct replacement of a hydrogen atom with a deuterium atom. researchgate.net This can be accomplished through various catalytic methods, often employing transition metals like iridium, rhodium, or ruthenium, which can facilitate the activation of specific C-H bonds. snnu.edu.cn The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity, ensuring that deuterium is incorporated only at the desired positions within the molecule. snnu.edu.cn
Detailed Synthetic Pathways for Dabigatran (B194492) D4 Hydrochloride Production
The synthesis of Dabigatran D4 hydrochloride, a deuterated analog of the direct thrombin inhibitor Dabigatran, involves a multi-step process designed to introduce four deuterium atoms onto the phenyl ring of the molecule. simsonpharma.com A common strategy employs a deuterated starting material, 4-nitrobenzonitrile-2,3,5,6-D4, to ensure the specific placement of the deuterium labels. google.com
A representative synthetic pathway can be outlined as follows:
Step 1: Reduction of the Nitro Group: The synthesis commences with the reduction of the nitro group in 4-nitrobenzonitrile-2,3,5,6-D4 to an amino group. This transformation is typically achieved using a reducing agent such as stannous chloride (tin(II) chloride) in an appropriate solvent. google.com
Step 2: Introduction of the Glycine (B1666218) Moiety: The resulting deuterated aminobenzonitrile undergoes a reaction with an α-haloacetic acid, such as bromoacetic acid or chloroacetic acid, in the presence of a base. This step introduces the glycine portion of the molecule. google.com
Subsequent Cyclization and Amide Formation Steps: The intermediate from the previous step is then subjected to a series of reactions to construct the benzimidazole (B57391) core and attach the remaining side chains. These steps are analogous to the synthesis of the non-deuterated Dabigatran and involve cyclization and amide bond formation reactions. google.com
Final Conversion to the Amidine and Salt Formation: The final steps involve the conversion of the nitrile group to the active amidine functionality. This is often achieved by treating the cyano intermediate with ethanolic hydrochloric acid, followed by reaction with ammonium (B1175870) carbonate. google.com The resulting product is the hydrochloride salt of Dabigatran D4. simsonpharma.com
Advanced Characterization Techniques for Confirmation of Chemical Structure and Isotopic Purity
Ensuring the structural integrity and isotopic purity of this compound is paramount. A combination of advanced analytical techniques is employed for this purpose. rsc.org
Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium Labeling Confirmation
In the ²H NMR spectrum of this compound, signals corresponding to the deuterium atoms on the phenyl ring would be observed, confirming their specific location. The absence of signals at these positions in the ¹H NMR spectrum further corroborates the successful deuteration.
| Technique | Information Provided |
| ¹H NMR | Confirms the overall proton framework of the molecule and the absence of protons at the deuterated sites. |
| ²H NMR | Directly detects the presence and location of deuterium atoms. youtube.com |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Abundance
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the accurate mass of this compound and quantifying its isotopic purity. nih.gov ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) is particularly well-suited for this analysis. nih.govresearchgate.net
The high resolving power of HRMS allows for the clear separation and identification of the different isotopologues (molecules that differ only in their isotopic composition). nih.gov By analyzing the relative abundance of the deuterated (D4) and non-deuterated (D0) and other isotopolog ions, the isotopic purity can be accurately calculated. nih.gov This method is highly sensitive, requires minimal sample, and is cost-effective. researchgate.net
| Parameter | Significance |
| Accurate Mass Measurement | Confirms the elemental composition of the molecule, including the presence of four deuterium atoms. |
| Isotopic Distribution Analysis | Determines the percentage of the desired D4 isotopologue relative to other isotopologues (D0, D1, D2, D3), thereby establishing the isotopic enrichment. nih.gov |
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of this compound. ijrti.org A reversed-phase HPLC (RP-HPLC) method is typically employed to separate the main compound from any impurities that may be present from the synthesis or degradation. ijbpr.nethumanjournals.com
The method involves injecting the sample onto a C18 column and eluting it with a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. humanjournals.comijpsr.info The separated components are then detected using a UV detector at a specific wavelength. ijpsr.info The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of over 99% is often required for pharmaceutical applications. google.com
| HPLC Method Parameter | Typical Conditions |
| Column | C8 or C18 ijbpr.netijpsr.info |
| Mobile Phase | Acetonitrile and water or buffer humanjournals.comijpsr.info |
| Flow Rate | 1.0 mL/min ijbpr.net |
| Detection Wavelength | ~225 nm or ~255 nm ijbpr.netijpsr.info |
| Purity Acceptance Criteria | >99% google.com |
Advanced Bioanalytical Methodologies Employing Dabigatran D4 Hydrochloride As an Internal Standard
Fundamental Principles of Stable Isotope Internal Standards in Quantitative Bioanalysis
In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to correct for variability throughout the analytical process. scispace.com A stable isotope-labeled internal standard, such as Dabigatran (B194492) D4 hydrochloride, is considered the gold standard. crimsonpublishers.com The fundamental principle behind its use lies in its near-identical physicochemical properties to the analyte, Dabigatran. nih.gov
By incorporating stable heavy isotopes, such as deuterium (B1214612) (D or ²H), the mass of the IS is shifted without significantly altering its chemical behavior. medchemexpress.comcrimsonpublishers.com This means that during sample preparation, chromatography, and ionization in the mass spectrometer, the SIL IS and the analyte behave almost identically. nih.govresearchgate.net Any loss of analyte during extraction, or variations in injection volume and ionization efficiency, will be mirrored by a proportional loss or variation in the SIL IS. musechem.com
The mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge (m/z) ratio. By calculating the ratio of the analyte's response to the IS's response, the variability is normalized, leading to significantly improved precision and accuracy of the quantitative results. crimsonpublishers.commusechem.com While SIL internal standards are the first choice, it is important to note that deuterium-labeled compounds may occasionally exhibit slight differences in retention times or recoveries compared to the analyte. nih.govresearchgate.net
Development and Validation of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Assays for Dabigatran and its Metabolites
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of drugs like Dabigatran in complex biological matrices such as plasma. nih.gov The development and validation of these methods are critical to ensure reliable data for clinical and research purposes. Dabigatran D4 hydrochloride plays a central role as the internal standard in these assays. nih.gov
The primary goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample. Common techniques for Dabigatran analysis include:
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and IS from the aqueous biological fluid into an immiscible organic solvent. Different solvents can be tested to optimize extraction recovery. For instance, methyl tert-butyl ether has been used for the extraction of Dabigatran.
Solid-Phase Extraction (SPE): SPE is a highly effective and clean sample preparation method. nih.govresearchgate.net It utilizes a solid sorbent to retain the analyte and IS, while interferences are washed away. The choice of sorbent and elution solvents is critical for achieving high recovery and minimizing matrix effects.
Protein Precipitation (PPT): This is a simpler and faster technique where a solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins. endotell.chresearchgate.net After centrifugation, the supernatant containing the analyte and IS is collected for analysis. This method is often preferred for its speed and simplicity in high-throughput environments. endotell.ch
Effective chromatographic separation is crucial to resolve Dabigatran and its metabolites from endogenous matrix components, thereby reducing ion suppression and improving assay sensitivity. Key parameters that are optimized include:
Column Chemistry: Reversed-phase columns, such as C8 and C18, are commonly used for the separation of Dabigatran. nih.govresearchgate.netnih.gov The choice of column depends on the desired selectivity and retention characteristics.
Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often containing a buffer like ammonium (B1175870) formate) and an organic solvent (such as acetonitrile or methanol). nih.govresearchgate.netendotell.chnih.govactascientific.com The pH of the aqueous phase and the gradient elution program are optimized to achieve sharp peak shapes and good separation. For example, a mobile phase of acetonitrile and 5 mM ammonium formate with methanol and 0.2% formic acid has been utilized. nih.gov
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all compounds of interest and to clean the column. nih.govactascientific.com
Tandem mass spectrometry provides high selectivity and sensitivity for the detection of Dabigatran. The optimization of MS parameters is a critical step:
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Dabigatran as it readily forms protonated molecules [M+H]⁺. endotell.ch
Multiple Reaction Monitoring (MRM): MRM is the most common acquisition mode for quantitative bioanalysis. nih.gov It involves selecting a specific precursor ion (the protonated molecule of the analyte or IS) and then monitoring a specific product ion that is formed upon fragmentation in the collision cell. This highly specific detection method minimizes interference from other compounds in the matrix. nih.gov The MRM transitions for Dabigatran are typically m/z 472 -> 289, while for this compound, the transition is m/z 476 -> 293. nih.gov
Once the method is developed, it must undergo a rigorous validation process to ensure it is reliable for its intended purpose. This validation assesses several performance characteristics.
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. nih.gov To assess linearity, a calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Dabigatran. ijcrt.org The response ratio (analyte peak area / IS peak area) is plotted against the nominal concentration, and a linear regression analysis is performed.
The calibration curve should have a correlation coefficient (r²) of ≥0.99. nih.govijbpr.net The range of the calibration curve defines the concentrations over which the assay is considered linear, accurate, and precise. For Dabigatran, validated calibration curve ranges have been reported from as low as 1.04 ng/mL to over 400 ng/mL. nih.gov
Below is an example of a data table that could be generated during the assessment of linearity for a Dabigatran assay.
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.04 | 1.01 | 97.1 |
| 5.20 | 5.35 | 102.9 |
| 20.8 | 21.3 | 102.4 |
| 83.2 | 81.5 | 98.0 |
| 208 | 211 | 101.4 |
| 406 | 401 | 98.8 |
This table is for illustrative purposes and does not represent actual experimental data.
Mechanistic Pharmacokinetic Research Applications of Dabigatran D4 Hydrochloride Pre Clinical and in Vitro Focus
Investigation of Absorption Mechanisms Using In Vitro Cell Models (e.g., Caco-2 monolayers)
The human colon adenocarcinoma cell line, Caco-2, is widely used as an in vitro model to predict the intestinal absorption of orally administered drugs. researchgate.netsemanticscholar.org When cultured on semi-permeable filter supports, Caco-2 cells differentiate to form a monolayer that morphologically and functionally resembles the human small intestinal epithelium. researchgate.netnih.gov These models are instrumental in studying the permeability and absorption mechanisms of drug candidates.
In the context of dabigatran (B194492), research focuses on its prodrug, dabigatran etexilate, which is designed to enhance oral absorption. nih.gov Caco-2 permeability assays are performed to determine the apparent permeability coefficient (Papp) of dabigatran etexilate. This involves adding the compound to one side of the monolayer (apical, representing the gut lumen) and measuring its rate of appearance on the other side (basolateral, representing the bloodstream).
To ensure the accuracy of these sensitive measurements, Dabigatran D4 hydrochloride is employed as an internal standard during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By adding a known quantity of the deuterated standard to the collected samples, researchers can correct for variations in sample processing and instrument response, thereby enabling precise quantification of the parent drug that has permeated the cellular layer.
An in vitro study utilizing Caco-2 cells determined that dabigatran etexilate has a high intrinsic permeability, a characteristic necessary for oral absorption. nih.gov
Table 1: In Vitro Permeability Data for Dabigatran Etexilate in Caco-2 Cell Monolayers
| Parameter | Value | Reference |
|---|---|---|
| Intrinsic Apparent Permeability (Papp) | 29 × 10⁻⁶ cm/s | nih.gov |
This interactive table summarizes key findings from in vitro permeability studies. The high intrinsic Papp value suggests good membrane translocation, while the efflux ratio indicates the involvement of active transport mechanisms.
Elucidation of Drug Transport Processes and Efflux Mechanisms (e.g., P-glycoprotein, BCRP)
The low oral bioavailability of some drugs is not only due to poor permeability but also due to the action of efflux transporters in the intestinal wall. nih.gov These transporters, such as P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP), actively pump drugs from inside the intestinal cells back into the gut lumen, limiting their absorption. nih.gov
In vitro models like Caco-2 cells, which express these transporters, are used to investigate if a drug is a substrate for them. nih.gov Bidirectional transport studies are conducted, measuring permeability from the apical to the basolateral side (A→B) and from the basolateral to the apical side (B→A). A B→A Papp value that is significantly higher than the A→B Papp value (an efflux ratio >2) indicates active efflux.
Studies have confirmed that dabigatran etexilate is a substrate of P-gp. nih.govresearchgate.net Research using Caco-2 cells demonstrated a high efflux ratio, which was significantly reduced in the presence of P-gp inhibitors like verapamil. nih.govnih.gov This confirms that P-gp plays a major role in limiting the intestinal absorption of dabigatran etexilate. nih.gov The precise quantification of dabigatran etexilate in the apical and basolateral compartments, which is necessary to calculate the efflux ratio accurately, relies on bioanalytical methods using this compound as an internal standard.
Table 2: Efflux Transporter Involvement for Direct Oral Anticoagulants
| Compound | Primary Efflux Transporter(s) | Transport Profile | Reference |
|---|---|---|---|
| Dabigatran etexilate | P-glycoprotein (P-gp) | Predominantly P-gp-dependent transport | nih.gov |
| Apixaban | BCRP | Preferential BCRP-dependent transport | nih.gov |
| Edoxaban | P-gp and BCRP | Approximately equivalent transport | nih.gov |
This interactive table compares the transporter profiles of several direct oral anticoagulants, highlighting the specific role of P-gp in the transport of dabigatran.
Application in Pre-clinical Pharmacokinetic Modeling and Simulation within Animal Models
Pre-clinical animal models are essential for understanding the in vivo pharmacokinetics of a drug before it is tested in humans. walshmedicalmedia.com Studies in species such as rats and rabbits are used to determine key pharmacokinetic parameters like clearance, volume of distribution, and elimination half-life. nih.gov
This data is then used to develop pharmacokinetic (PK) models, including physiologically-based pharmacokinetic (PBPK) models. nih.govnih.gov PBPK models are sophisticated computational frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.gov These models can be used to predict drug concentrations in various tissues, explore the impact of drug-drug interactions, and extrapolate findings from animals to humans. nih.govsemanticscholar.org
The development of a robust PK or PBPK model is critically dependent on high-quality in vivo data, specifically the time-course of drug concentrations in plasma. frontiersin.org Blood samples are collected from animals at multiple time points after drug administration and analyzed. nih.gov The use of this compound as an internal standard in the LC-MS/MS analysis of these plasma samples is the standard for ensuring the accuracy and precision of the concentration data that forms the foundation of these predictive models. A two-compartment model has been shown to effectively describe the pharmacokinetics of dabigatran in animal studies. nih.gov
Table 3: Example Pharmacokinetic Parameters of Dabigatran in a Rabbit Model
| Parameter | Value (Standardized to 70 kg) | Reference |
|---|---|---|
| Clearance (CL) | 0.135 L/min | nih.gov |
| Central Volume of Distribution (V1) | 12.3 L | nih.gov |
| Peripheral Volume of Distribution (V2) | 30.1 L | nih.gov |
This interactive table presents key pharmacokinetic parameters derived from a pre-clinical rabbit model, which are used to build and validate predictive simulations.
Use in Absolute Bioavailability Studies in Pre-clinical Species for Mechanistic Insights
Absolute bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches systemic circulation unchanged. It is determined by comparing the plasma concentration-time curve (AUC) after oral administration with the AUC after intravenous (IV) administration.
In pre-clinical species, these studies provide critical mechanistic insights into the absorption process. For a prodrug like dabigatran etexilate, low bioavailability can be attributed to factors such as poor aqueous solubility, enzymatic conversion in the gut, or efflux by transporters like P-gp. nih.gov For instance, a preclinical study on a novel fluorinated derivative of dabigatran etexilate in rats demonstrated a significant increase in absolute bioavailability compared to the parent compound, highlighting how chemical modification can overcome absorption barriers. nih.gov
The calculation of absolute bioavailability requires the accurate and reliable measurement of the AUC from both oral and IV routes. The integrity of this data is paramount. The use of this compound as an internal standard ensures that the plasma concentrations of dabigatran measured over time are precise, allowing for a confident determination of the AUC and, consequently, an accurate calculation of absolute bioavailability. The oral bioavailability of dabigatran etexilate is reported to be low, in the range of 3-7%. nih.gov
In Vitro and Ex Vivo Metabolism Studies Utilizing Dabigatran D4 Hydrochloride
Identification and Characterization of Major and Minor Metabolic Pathways
The metabolic fate of dabigatran (B194492) etexilate, the prodrug of dabigatran, is well-characterized, involving a series of hydrolytic and conjugative reactions. Dabigatran D4 hydrochloride serves as a valuable tool in the precise quantification of the parent drug and its metabolites during these studies.
Dabigatran etexilate is a double prodrug that requires sequential hydrolysis by carboxylesterases to become the active thrombin inhibitor, dabigatran. This activation is a two-step process. In vitro studies have demonstrated that the initial hydrolysis of the carbamate (B1207046) ester is mediated by carboxylesterase 2 (CES2), which is predominantly found in the intestine. This reaction forms an intermediate metabolite, M2. Subsequently, the ethyl ester of M2 is hydrolyzed by carboxylesterase 1 (CES1), primarily located in the liver, to yield the active dabigatran.
This sequential hydrolysis, first by intestinal CES2 and then by hepatic CES1, ensures the efficient conversion of the prodrug to its active form. In vitro experiments using human intestinal microsomes and human liver S9 fractions have confirmed this pathway, showing complete conversion to dabigatran.
In vitro studies have consistently shown that the cytochrome P450 (CYP) enzyme system plays a negligible role in the metabolism of dabigatran etexilate and dabigatran. This is a significant finding as it suggests a low potential for clinically relevant drug-drug interactions with drugs that are metabolized by, or are inhibitors or inducers of, CYP enzymes. Specifically, CYP3A4, a major enzyme in drug metabolism, is not significantly involved in the biotransformation of dabigatran. This low propensity for CYP-mediated interactions enhances the predictability of dabigatran's pharmacokinetic profile.
The primary metabolic pathway for the active dabigatran moiety is direct conjugation via glucuronidation. This process involves the attachment of glucuronic acid to the carboxyl group of dabigatran, resulting in the formation of pharmacologically active acylglucuronide metabolites. In humans, these acylglucuronides are the major metabolites of dabigatran.
In vitro studies using human hepatic and intestinal microsomes have identified several UDP-glucuronosyltransferase (UGT) enzymes responsible for this conjugation, including UGT1A9, UGT2B7, and UGT2B15. Among these, UGT2B15 is considered the major contributor to the glucuronidation of dabigatran. Four isomeric acylglucuronides of dabigatran have been identified: the 1-O-acylglucuronide (β anomer) and the 2-O-, 3-O-, and 4-O-acylglucuronides (α and β anomers). These metabolites have been shown to have anticoagulant activity similar to the parent compound.
| Metabolic Pathway | Enzymes Involved | Key Metabolites | Significance |
|---|---|---|---|
| Prodrug Hydrolysis | Carboxylesterase 2 (CES2), Carboxylesterase 1 (CES1) | M2 (intermediate), Dabigatran (active) | Activation of the prodrug to its pharmacologically active form. |
| Oxidative Metabolism | Cytochrome P450 (e.g., CYP3A4) | - | Negligible pathway, indicating a low potential for CYP-mediated drug-drug interactions. |
| Glucuronidation | UGT1A9, UGT2B7, UGT2B15 | Acylglucuronides (e.g., 1-O-acylglucuronide) | Major metabolic pathway for dabigatran, resulting in pharmacologically active metabolites. |
Assessment of Isotope Effects on Enzymatic Biotransformation (Kinetic Isotope Effects)
The deuterium (B1214612) kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of bond cleavage in a molecule can lead to a slower rate of reaction. This effect is often studied to understand reaction mechanisms and can be exploited in drug design to slow metabolic processes.
Despite the availability of this compound, there is a lack of publicly available scientific literature specifically detailing studies on the kinetic isotope effects on the enzymatic biotransformation of dabigatran. Such studies would involve comparing the rate of metabolism of dabigatran with that of this compound by enzymes such as carboxylesterases or UGTs. The absence of such data suggests this may be an area for future research to further elucidate the finer details of dabigatran's metabolic pathways.
Application in Metabolite Identification and Structural Elucidation Studies (e.g., using Mass Spectrometry with isotopic labels)
Stable isotope-labeled compounds are invaluable tools in modern analytical chemistry, particularly in the field of drug metabolism. This compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of dabigatran and its metabolites in biological matrices such as plasma.
The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis. Because this compound has nearly identical physicochemical properties to unlabeled dabigatran, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This allows for highly accurate and precise quantification of dabigatran and its metabolites, which is essential for pharmacokinetic studies and for characterizing the metabolic profile of the drug.
| Application | Technique | Role of this compound | Advantage |
|---|---|---|---|
| Metabolite Quantification | LC-MS/MS | Internal Standard | Corrects for variability in sample preparation and instrument response, leading to high accuracy and precision. |
| Pharmacokinetic Studies | LC-MS/MS | Internal Standard | Enables reliable determination of drug and metabolite concentrations over time in biological fluids. |
Mechanistic Drug-Drug Interaction Profiling via In Vitro Enzyme Inhibition and Induction Studies
Understanding the potential for a drug to be a victim or a perpetrator of drug-drug interactions is a key aspect of its safety assessment. In vitro studies are crucial for this evaluation.
Dabigatran etexilate is a known substrate of the efflux transporter P-glycoprotein (P-gp). In vitro transport studies using cell lines such as Caco-2 are employed to investigate the interaction of dabigatran etexilate with P-gp inhibitors and inducers. In these assays, this compound can be utilized as an internal standard to accurately quantify the transport of dabigatran etexilate across the cell monolayer, thereby determining the inhibitory or inducing potential of co-administered drugs.
Furthermore, in vitro studies have shown that dabigatran does not significantly inhibit or induce major CYP450 enzymes. This low potential for CYP-mediated interactions is a favorable characteristic. While this compound is not directly used to assess enzyme inhibition or induction, its role as an internal standard in the analytical methods supporting these studies is critical for generating reliable data.
| Interaction Type | In Vitro Model | Key Finding | Role of this compound |
|---|---|---|---|
| P-glycoprotein (P-gp) Interaction | Caco-2 cell transport assays | Dabigatran etexilate is a substrate of P-gp; its transport can be affected by P-gp inhibitors and inducers. | Used as an internal standard for accurate quantification of dabigatran etexilate transport. |
| CYP450 Inhibition/Induction | Human liver microsomes, recombinant CYP enzymes | Dabigatran has a low potential to inhibit or induce major CYP enzymes. | Used as an internal standard in analytical methods to quantify probe substrate metabolism. |
Investigation of Biotransformation Pathways in Subcellular Fractions (e.g., Microsomes, Cytosol) and Hepatocytes
In vitro and ex vivo systems are fundamental to elucidating the metabolic pathways of xenobiotics. For dabigatran, these studies have been crucial in identifying its primary routes of biotransformation, the enzymes responsible, and the kinetics of these reactions. Subcellular fractions, such as liver microsomes and cytosol, as well as intact hepatocytes, are commonly employed to model hepatic metabolism.
Key Research Findings:
Studies have consistently shown that the metabolism of dabigatran is limited and does not involve significant oxidative pathways. nih.govnih.gov Unlike many pharmaceuticals, cytochrome P450 (CYP) enzymes play no relevant role in the biotransformation of dabigatran. nih.govresearchgate.net Instead, the principal metabolic pathway is direct conjugation, specifically glucuronidation.
Biotransformation in Microsomes:
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs). In vitro investigations using human hepatic and intestinal microsomes have demonstrated that dabigatran undergoes glucuronidation at its carboxylate moiety. nih.gov This reaction leads to the formation of pharmacologically active acylglucuronides. nih.gov
The primary metabolite formed is the 1-O-acylglucuronide. doi.orgsemanticscholar.org This conjugate is known to be unstable and can undergo non-enzymatic acyl migration to form isomeric 2-O-, 3-O-, and 4-O-acylglucuronides. nih.gov
The specific UGT isoforms responsible for dabigatran glucuronidation have been identified using recombinant human enzymes. Three UGTs—UGT1A9, UGT2B7, and UGT2B15—have been shown to catalyze the reaction. nih.govrpcardio.onlinepharmgkb.org Further kinetic analyses indicate that UGT2B15 is the primary contributor to dabigatran's glucuronidation in the liver. nih.govnih.govresearchgate.net
The kinetics of this metabolic reaction have been characterized in different microsomal systems.
| Microsomal System | Michaelis-Menten Constant (Km) Range (µM) | Reference |
|---|---|---|
| Human Hepatic Microsomes | 180 - 255 | nih.gov |
| Human Intestinal Microsomes | 411 - 759 | nih.gov |
Role of Cytosol:
The cytosolic fraction contains various soluble enzymes. However, given that dabigatran's primary metabolic pathway is glucuronidation (a microsomal process) and it does not undergo significant phase I metabolism, the role of cytosolic enzymes in its biotransformation is considered minimal.
Studies in Hepatocytes:
Hepatocytes are intact liver cells that contain a full complement of metabolic enzymes and cofactors, offering a more comprehensive in vitro model that can simulate both Phase I and Phase II metabolism. While specific data focusing solely on dabigatran metabolism in hepatocyte cultures is less detailed in the provided literature, they are a standard tool to confirm findings from subcellular fractions. Studies in hepatocytes would be expected to corroborate the findings from microsomal incubations, confirming that direct glucuronidation is the main biotransformation pathway and that CYP-mediated metabolism is negligible.
| Enzyme Family | Specific Isoforms | Metabolic Role | Reference |
|---|---|---|---|
| UDP-glucuronosyltransferases (UGTs) | UGT1A9, UGT2B7, UGT2B15 | Catalyze the primary glucuronidation pathway. UGT2B15 is the major contributor. | nih.govrpcardio.onlinenih.gov |
| Cytochrome P450 (CYP) | Not applicable | No relevant role in dabigatran metabolism. | nih.gov |
Application in Reference Standard Development and Quality Control for Research Materials
Role in the Development and Certification of Reference Standards for Dabigatran (B194492) and its Analogs
Dabigatran D4 hydrochloride is instrumental in the development and certification of reference standards for dabigatran and its analogs. Stable isotope-labeled compounds, such as Dabigatran D4, are widely recognized for their utility in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.commedchemexpress.com They serve as ideal internal standards because they exhibit nearly identical chemical and physical properties to the unlabeled analyte but have a different mass. kcasbio.com
The certification of reference materials relies on establishing traceability to the International System of Units (SI). rsc.org Isotope Dilution Mass Spectrometry (IDMS) is a primary method for determining the amount of substance, and it heavily relies on isotopically labeled standards. europa.eu In the context of dabigatran, this compound would be used in an IDMS-based workflow to precisely certify the concentration of a new batch of dabigatran reference standard.
Key applications in reference standard development include:
Accurate Quantification: By adding a known amount of this compound to a sample containing dabigatran, the ratio of the two compounds can be measured by mass spectrometry. This allows for highly accurate determination of the dabigatran concentration, compensating for variations in sample preparation and instrument response. clearsynth.comkcasbio.com
Method Validation: During the validation of analytical methods for dabigatran, the deuterated standard is used to assess parameters such as accuracy, precision, and linearity. nih.gov
Inter-laboratory Comparisons: Certified reference materials, qualified using stable isotope-labeled standards, are essential for ensuring consistency and comparability of results across different laboratories. wikipedia.org
Utilization in Impurity Profiling and Quantification of Related Substances in Research Samples
Impurity profiling is a critical aspect of pharmaceutical development and quality control. humanjournals.com this compound is a valuable tool in the identification and quantification of impurities and related substances in research samples of dabigatran. The use of a deuterated internal standard enhances the accuracy and reliability of these analyses. pharmaffiliates.comtandfonline.com
During the synthesis and storage of dabigatran, various related substances and degradation products can form. researchgate.netpharmaffiliates.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are employed to detect and quantify these impurities. veeprho.comactascientific.com By using this compound as an internal standard, researchers can more accurately quantify these impurities, even at low levels.
Specific uses in impurity profiling include:
Distinguishing Impurities: The stable isotope-labeled standard helps to differentiate between the active pharmaceutical ingredient (API) and its structurally similar impurities.
Accurate Quantification: It allows for the precise measurement of the concentration of each impurity relative to the known concentration of the internal standard.
Method Sensitivity: The use of an internal standard can improve the sensitivity of the analytical method, enabling the detection of trace-level impurities.
Assessment of Chemical and Isotopic Stability of this compound under Various Storage Conditions
The stability of a reference standard is paramount to its reliability. Therefore, the chemical and isotopic stability of this compound must be thoroughly assessed under various storage conditions. Stability studies are conducted to determine the shelf-life and appropriate storage conditions for the reference material. researchgate.net
Factors that can affect the stability of deuterated compounds include temperature, humidity, light, and the potential for isotopic exchange. nih.gov While specific stability data for this compound is not extensively published in publicly available literature, general principles for the stability testing of deuterated compounds apply.
Typical stability assessment protocols would involve:
Long-Term Stability Studies: Samples are stored at recommended storage conditions (e.g., -20°C) and tested at regular intervals.
Accelerated Stability Studies: Samples are subjected to elevated temperature and humidity to predict long-term stability.
Forced Degradation Studies: The compound is exposed to harsh conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products. researchgate.net
Isotopic Exchange Studies: The stability of the deuterium (B1214612) label is assessed to ensure that it does not exchange with hydrogen atoms from the solvent or other molecules over time.
Establishment of Quality Control Protocols for Research-Grade this compound
To ensure the suitability of this compound as a reference standard, stringent quality control (QC) protocols must be established. These protocols are designed to confirm the identity, purity, and isotopic enrichment of the material.
The characterization of a new reference material involves a comprehensive set of analytical tests. rsc.orgnih.gov The results of these tests are documented in a Certificate of Analysis (CoA), which provides the user with essential information about the quality of the standard.
Essential QC tests for research-grade this compound include:
Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and the position of the deuterium labels.
Purity Assessment: Chromatographic methods, primarily HPLC, are used to determine the chemical purity of the compound. The purity is typically expressed as a percentage.
Isotopic Enrichment: Mass spectrometry is used to determine the percentage of the deuterated compound relative to the unlabeled compound and other isotopic variants. A high level of isotopic enrichment is crucial for its use as an internal standard.
Residual Solvent Analysis: Gas Chromatography (GC) is often used to quantify any residual solvents from the synthesis process.
Future Directions and Emerging Research Methodologies for Deuterated Compounds
Integration with Advanced Analytical Platforms (e.g., Ion Mobility Spectrometry-Mass Spectrometry, Supercritical Fluid Chromatography-Mass Spectrometry)
The integration of deuterated internal standards like Dabigatran (B194492) D4 hydrochloride is critical for the validation and application of next-generation analytical platforms. These technologies offer enhanced separation and detection capabilities, but their quantitative accuracy relies on the use of appropriate internal standards.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC is gaining traction as a green and efficient alternative to traditional LC for pharmaceutical analysis. ceon.rs It uses supercritical CO2 as the primary mobile phase, offering unique selectivity and faster separations. ceon.rs When developing and validating an SFC-MS method for dabigatran, Dabigatran D4 hydrochloride is essential for correcting variations in injection volume, extraction efficiency, and matrix effects. The similar physicochemical properties of the deuterated standard ensure that it behaves almost identically to the unlabeled dabigatran throughout the extraction and chromatographic process, leading to highly reliable quantification. ceon.rs
The table below illustrates the key parameters for mass spectrometry detection, which form the basis for quantitative analysis using these advanced platforms.
| Parameter | Dabigatran (Analyte) | This compound (Internal Standard) |
| Precursor Ion (m/z) | 472.3 | 476.3 |
| Product Ion (m/z) | 289.1 | 293.1 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
This interactive table outlines the mass-to-charge ratios used in tandem mass spectrometry to specifically detect and quantify dabigatran and its deuterated internal standard.
Novel Applications in Systems Pharmacology and "Omics" Research (e.g., Metabolomics, Proteomics)
Systems pharmacology aims to understand drug action on a holistic, systemic level. "Omics" technologies, such as metabolomics and proteomics, are central to this approach, generating vast datasets on the molecular changes induced by a drug. nih.govmdpi.com The accuracy of these studies is contingent on precise drug quantification, a role fulfilled by deuterated standards.
Metabolomics: In studies designed to investigate how dabigatran alters the metabolic profile of a patient, this compound is crucial. nih.gov By using LC-MS/MS with the D4 standard to accurately measure the concentration of dabigatran in plasma or tissue samples, researchers can confidently correlate specific drug exposure levels with observed changes in endogenous metabolites. endotell.chresearchgate.net This allows for the identification of biomarkers related to the drug's efficacy or off-target effects and provides insight into its metabolic pathways. nih.gov
Proteomics: Similarly, in proteomics, understanding the relationship between dabigatran concentration and changes in protein expression is key. mdpi.com For instance, investigating how different levels of dabigatran affect the expression of coagulation factors or other proteins requires precise measurement of the drug. This compound, as an internal standard in a validated LC-MS/MS assay, provides the necessary quantitative anchor to link the pharmacokinetics of the drug to its proteomic fingerprint. nih.gov
Methodological Advancements in Isotopic Labeling and Detection Technologies
The utility of this compound is enhanced by ongoing advancements in both the synthesis of isotopically labeled molecules and the sensitivity of detection instruments.
Isotopic Labeling: Future research will likely focus on more complex labeling strategies beyond simple deuterium (B1214612) substitution. The synthesis of standards with ¹³C or ¹⁵N isotopes, such as [(13)C(6)]-dabigatran, can offer greater stability of the label, eliminating the risk of back-exchange that can sometimes occur with deuterium. nih.gov Advances in synthetic chemistry will make these more complex labeled compounds more accessible, providing researchers with a wider array of tools for bioanalysis.
Detection Technologies: The continuous improvement in mass spectrometry instrumentation, particularly in high-resolution mass spectrometry (HRMS), allows for more specific and sensitive detection of both the analyte and the deuterated standard. rsc.org HRMS can easily distinguish the mass difference between dabigatran and this compound with high precision, reducing the potential for isobaric interferences and improving the lower limit of quantification (LLOQ). This enables the study of drug pharmacokinetics at lower concentrations and in smaller sample volumes. rsc.org
Potential for Mechanistic Investigations into Drug Resistance and Pharmacodynamic Variability (Molecular Level)
Understanding why individuals respond differently to dabigatran or how resistance might develop is a critical area of research. Deuterated standards are fundamental to conducting the precise quantitative studies needed to probe these mechanisms at a molecular level.
Pharmacodynamic Variability: The anticoagulant effect of dabigatran can vary between individuals. researchgate.net Investigating the molecular basis for this variability requires correlating precise pharmacokinetic data with pharmacodynamic markers (e.g., clotting times). nih.govnih.gov By using this compound to generate high-quality pharmacokinetic profiles, researchers can more accurately model the relationship between drug exposure and anticoagulant response. nih.gov This can help identify genetic or metabolic factors that contribute to varied patient outcomes.
Drug Resistance: At the molecular level, potential mechanisms of resistance to an anticoagulant like dabigatran could involve altered target engagement or increased drug efflux. To study this, researchers would need to quantify dabigatran concentrations accurately in specific cellular compartments or tissues. The use of this compound in highly sensitive LC-MS/MS methods is the gold standard for obtaining this quantitative data, which can then be used to test hypotheses about resistance mechanisms. endotell.ch For example, a study could compare dabigatran levels in cells overexpressing a specific drug transporter versus control cells to determine if the transporter contributes to reduced intracellular drug concentrations.
Q & A
Q. What is the role of deuterium labeling in Dabigatran D4 hydrochloride, and how does it enhance pharmacokinetic studies?
this compound, a deuterated analog of Dabigatran, serves as an internal standard in mass spectrometry to improve quantification accuracy by minimizing matrix effects and ion suppression. Its isotopic labeling allows precise tracking of parent compound metabolism, particularly in studies comparing bioavailability or enzymatic degradation pathways .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Column : C18 reverse-phase (e.g., 2.1 × 50 mm, 1.7 µm particles).
- Ionization : Electrospray ionization (ESI) in positive mode.
- Detection : Transition ions at m/z 472.2 → 289.1 (Dabigatran) and m/z 476.2 → 293.1 (D4-labeled). Method validation should include specificity, linearity (1–500 ng/mL), and intra-day precision (<15% RSD) .
Q. How should this compound be stored to maintain stability in experimental settings?
- Powder : Store at -20°C in airtight, light-protected containers for ≤3 years.
- Solution : Prepare in DMSO (50 mg/mL stock) and aliquot at -80°C for ≤1 year. Avoid freeze-thaw cycles (>3 cycles reduce stability by ~20%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical data regarding Dabigatran’s association with myocardial infarction (MI) risk?
Pooled analyses of Phase II/III trials (n=42,484) revealed a higher MI incidence with Dabigatran vs. warfarin (1.5% vs. 0.8%), attributed to warfarin’s pleiotropic anti-atherosclerotic effects. To address this:
- Conduct subgroup analyses stratified by cardiovascular risk factors.
- Use propensity score matching to balance confounding variables (e.g., age, diabetes).
- Compare thrombin inhibition kinetics (Ki = 4.5 nM for Dabigatran) with warfarin’s vitamin K antagonism to contextualize mechanistic differences .
Q. What experimental designs are optimal for assessing the metabolic stability of deuterated thrombin inhibitors like this compound?
- In vitro : Incubate with human liver microsomes (HLMs) and CYP3A4/CYP2J2 isoforms (major metabolizers). Monitor deuterium retention via LC-MS/MS.
- In vivo (rodents) : Administer D4-labeled and unlabeled Dabigatran concurrently. Collect plasma at t = 0.5, 1, 2, 4, 8, 24 hr. Calculate AUC ratios to assess isotope effects.
- Controls : Include TP508 (a thrombin-binding peptide) to validate thrombin-specific activity .
Q. How can researchers mitigate batch-to-batch variability in deuterated compound synthesis?
- Deuterated methylation : Use deuteromethylamine hydrochloride under anhydrous conditions (60°C, 12 hr) to achieve >98% isotopic purity.
- QC checks : NMR (δ 2.5–3.0 ppm for CD3 groups) and high-resolution MS (Δ <5 ppm).
- Cross-validate : Compare inhibition kinetics (IC50) of synthesized batches against commercial reference standards (e.g., HY-10163AS) .
Q. What statistical methods are appropriate for analyzing discontinuation rates in long-term Dabigatran studies?
- Persistence analysis : Define discontinuation as ≥30-day gap in medication use. Apply Cox proportional hazards models with time-dependent covariates (e.g., bleeding events).
- Sensitivity analysis : Use competing risks regression to account for mortality.
- Data sources : Leverage EHR datasets with ICD-10 codes for bleeding (e.g., D68.32) and thromboembolism .
Methodological Best Practices
Q. How to ensure reproducibility in thrombin inhibition assays using this compound?
- Assay buffer : 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
- Thrombin source : Human α-thrombin (0.5–5 nM).
- Inhibition protocol : Pre-incubate thrombin with Dabigatran D4 (0.1–100 nM) for 10 min before adding chromogenic substrate (e.g., S-2238).
- Data normalization : Express activity as % residual thrombin activity relative to vehicle controls .
Q. What are the ethical considerations for using deuterated compounds in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
